The compound can be classified as:
1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline can be synthesized through various methods:
The molecular structure of 1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline consists of:
1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline participates in various chemical reactions:
The mechanism of action for 1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline is primarily studied in relation to its biological activities:
1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline has several significant applications:
The compound 1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline represents a bridged bicyclic heterocycle featuring a pyrrolidine ring fused to a partially saturated quinoxaline moiety. Its systematic IUPAC name designates:
The fusion creates a tricyclic system with nitrogen atoms at strategic positions. The bridgehead atom (3a) is a chiral center, introducing stereochemical complexity. Substituents are denoted by standard locants, as in 7-fluoro-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline (Molecular Formula: C₁₁H₁₃FN₂), where fluorine occupies position 7 on the quinoxaline ring [3].
Table 1: Structural Descriptors of Key Derivatives
Compound | Molecular Formula | Substituents | Notable Features |
---|---|---|---|
Core scaffold | C₁₁H₁₄N₂ | None | Bridgehead nitrogen (3a), chiral center |
7-Fluoro derivative | C₁₁H₁₃FN₂ | F at C7 | Building block for drug synthesis [3] |
5-[(2,5-Dichlorophenyl)sulfonyl]-7-(trifluoromethyl) | C₁₈H₁₅Cl₂F₃N₂O₂S | Dichlorophenylsulfonyl at C5, CF₃ at C7 | Complex pharmacological derivative [1] |
Early synthetic efforts focused on condensation reactions between o-phenylenediamines and pyrrolidine precursors. A significant advancement emerged with the application of Ullmann-type couplings and cyclocondensation strategies, enabling access to the core scaffold under controlled conditions. The 2020s marked a transformative period with the rational design of type II kinase inhibitors featuring pyrroloquinoxaline scaffolds. Researchers leveraged X-ray crystallography (PDB: 4P5Z, 4TWN) to optimize binding interactions, notably introducing tert-butyl pyrazole and quinoline moieties inspired by clinical candidates like BIRB796 and DCC-2036 [2]. These innovations prioritized DFG-out conformation targeting, exploiting hydrophobic pockets in kinases like EphA3.
Pyrrolo[1,2-a]quinoxalines are pivotal in medicinal chemistry due to:
Table 2: Drug Discovery Applications of Key Derivatives
Biological Target | Compound | Key Modifications | Potency (EC₅₀/GI₅₀) | Therapeutic Relevance |
---|---|---|---|---|
EphB4 kinase | Compound 1 | Methyl, hydroxy groups | 5.4 nM (cellular EC₅₀) | Cytostatic effects |
EphA3 kinase | Compound 8a | tert-Butyl pyrazole | 360 nM (cellular EC₅₀) | Anti-angiogenesis, lymphoma [2] |
Kinase mutant panel | Compound 8b | Quinoline-pyrazole | 31 nM (GI₅₀, K-562) | Chronic myeloid leukemia models [2] |
Synthetic routes typically involve:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: